Cas no 1495675-43-8 (8,8-dimethyl-3-oxa-1-azaspiro4.5dec-1-en-2-amine)

8,8-dimethyl-3-oxa-1-azaspiro4.5dec-1-en-2-amine structure
1495675-43-8 structure
商品名:8,8-dimethyl-3-oxa-1-azaspiro4.5dec-1-en-2-amine
CAS番号:1495675-43-8
MF:C10H18N2O
メガワット:182.262722492218
CID:5717204
PubChem ID:65586381

8,8-dimethyl-3-oxa-1-azaspiro4.5dec-1-en-2-amine 化学的及び物理的性質

名前と識別子

    • 1495675-43-8
    • AKOS014924998
    • EN300-1651564
    • CS-0284747
    • 8,8-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
    • 8,8-dimethyl-3-oxa-1-azaspiro4.5dec-1-en-2-amine
    • インチ: 1S/C10H18N2O/c1-9(2)3-5-10(6-4-9)7-13-8(11)12-10/h3-7H2,1-2H3,(H2,11,12)
    • InChIKey: ABOUNRAKJQGOGQ-UHFFFAOYSA-N
    • ほほえんだ: O1C(N)=NC2(C1)CCC(C)(C)CC2

計算された属性

  • せいみつぶんしりょう: 182.141913202g/mol
  • どういたいしつりょう: 182.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 235
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

8,8-dimethyl-3-oxa-1-azaspiro4.5dec-1-en-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1651564-2.5g
8,8-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
1495675-43-8
2.5g
$1454.0 2023-06-04
Enamine
EN300-1651564-5000mg
8,8-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
1495675-43-8
5000mg
$2650.0 2023-09-21
Enamine
EN300-1651564-50mg
8,8-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
1495675-43-8
50mg
$768.0 2023-09-21
Enamine
EN300-1651564-5.0g
8,8-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
1495675-43-8
5g
$2152.0 2023-06-04
Enamine
EN300-1651564-0.05g
8,8-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
1495675-43-8
0.05g
$624.0 2023-06-04
Enamine
EN300-1651564-1.0g
8,8-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
1495675-43-8
1g
$743.0 2023-06-04
Enamine
EN300-1651564-1000mg
8,8-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
1495675-43-8
1000mg
$914.0 2023-09-21
Enamine
EN300-1651564-250mg
8,8-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
1495675-43-8
250mg
$840.0 2023-09-21
Enamine
EN300-1651564-0.5g
8,8-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
1495675-43-8
0.5g
$713.0 2023-06-04
Enamine
EN300-1651564-0.25g
8,8-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
1495675-43-8
0.25g
$683.0 2023-06-04

8,8-dimethyl-3-oxa-1-azaspiro4.5dec-1-en-2-amine 関連文献

8,8-dimethyl-3-oxa-1-azaspiro4.5dec-1-en-2-amineに関する追加情報

Introduction to 8,8-dimethyl-3-oxa-1-azaspiro4.5dec-1-en-2-amine (CAS No. 1495675-43-8)

8,8-dimethyl-3-oxa-1-azaspiro4.5dec-1-en-2-amine is a heterocyclic compound characterized by its unique spirocyclic structure, which integrates an oxygen and nitrogen atom within a fused ring system. This compound has garnered significant attention in the field of medicinal chemistry due to its distinct structural features and potential biological activities. The presence of both oxygen and nitrogen in the spirocyclic framework suggests that it may exhibit a range of interactions with biological targets, making it a promising candidate for further investigation.

The chemical structure of 8,8-dimethyl-3-oxa-1-azaspiro4.5dec-1-en-2-amine (CAS No. 1495675-43-8) consists of a spirocyclic core formed by the fusion of a cyclopentane ring with an azacyclohexane ring, wherein the oxygen atom is incorporated into the cyclopentane ring and the nitrogen atom into the azacyclohexane ring. This arrangement creates a rigid framework that may influence the compound's conformational flexibility and binding affinity to biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the potential pharmacological properties of 8,8-dimethyl-3-oxa-1-azaspiro4.5dec-1-en-2-amine with greater accuracy. Molecular docking studies have suggested that this compound may interact with various enzymes and receptors, including those involved in inflammatory pathways and metabolic processes. These interactions could potentially make it useful in the development of novel therapeutic agents for conditions such as chronic inflammation and metabolic disorders.

The synthesis of 8,8-dimethyl-3-oxa-1-azaspiro4.5dec-1-en-2-amine represents a significant achievement in organic chemistry, as it involves multiple steps that require precise control over reaction conditions and reagent selection. The spirocyclic core must be constructed with high fidelity to ensure that the desired biological properties are retained. Researchers have employed various synthetic strategies, including transition-metal-catalyzed reactions and intramolecular cyclizations, to achieve this goal.

One of the most intriguing aspects of 8,8-dimethyl-3-oxa-1 azaspiro4.5dec -1 en -2 amine is its potential role in drug discovery. The unique spirocyclic structure provides a scaffold that can be modified to enhance specific biological activities while maintaining overall structural integrity. This flexibility has allowed medicinal chemists to explore derivatives of this compound that may exhibit improved pharmacokinetic profiles or reduced toxicity compared to existing therapeutic agents.

In vitro studies have begun to uncover the biological effects of 8,8-dimethyl -3 oxa -1 azaspiro4 .5dec -1 en -2 amine . Initial experiments have shown that this compound can modulate the activity of certain enzymes involved in signal transduction pathways, suggesting its potential use in treating neurological disorders or cancer. Additionally, its ability to interact with receptors expressed on immune cells has prompted investigations into its immunomodulatory properties.

The development of new analytical techniques has also contributed to our understanding of 8 , 8 dimethyl -3 oxa -1 azaspiro4 .5dec -1 en -2 amine . High-resolution spectroscopy methods such as NMR and mass spectrometry allow researchers to determine the exact structure and purity of this compound, while computational methods provide insights into its molecular interactions at an atomic level.

The future prospects for 8 , 8 dimethyl -3 oxa -1 azaspiro4 .5dec -1 en -2 amine are promising , with ongoing research aimed at elucidating its mechanism of action and identifying new therapeutic applications . As our understanding of its pharmacological properties grows , so too does the potential for this compound to make meaningful contributions to human health .

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